molecular formula C10H11NS2 B14511258 N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine CAS No. 63524-25-4

N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine

Cat. No.: B14511258
CAS No.: 63524-25-4
M. Wt: 209.3 g/mol
InChI Key: REWXLMMBMRHEQF-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-sulfenamide, N-ethyl- is an organosulfur compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. Benzo[b]thiophene derivatives have garnered significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-2-sulfenamide, N-ethyl- can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with an appropriate sulfenylating agent under controlled conditions. For instance, the reaction of benzo[b]thiophene with N-ethylsulfenyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of benzo[b]thiophene-2-sulfenamide, N-ethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-sulfenamide, N-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[b]thiophene-2-sulfenamide, N-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-sulfenamide, N-ethyl- involves its interaction with molecular targets through its sulfenamide group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-sulfenamide, N-methyl-
  • Benzo[b]thiophene-2-sulfenamide, N-phenyl-
  • Benzo[b]thiophene-2-sulfenamide, N-tert-butyl-

Uniqueness

Benzo[b]thiophene-2-sulfenamide, N-ethyl- is unique due to its specific N-ethyl substitution, which can influence its reactivity and biological activity compared to other sulfenamide derivatives. The N-ethyl group may enhance its solubility and ability to interact with certain biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

63524-25-4

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

N-(1-benzothiophen-2-ylsulfanyl)ethanamine

InChI

InChI=1S/C10H11NS2/c1-2-11-13-10-7-8-5-3-4-6-9(8)12-10/h3-7,11H,2H2,1H3

InChI Key

REWXLMMBMRHEQF-UHFFFAOYSA-N

Canonical SMILES

CCNSC1=CC2=CC=CC=C2S1

Origin of Product

United States

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